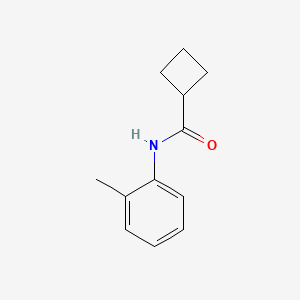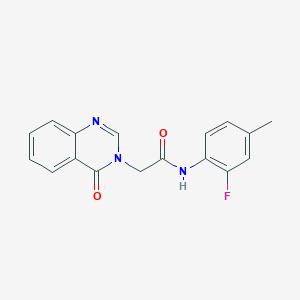
N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural chemistry. This compound exhibits potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of novel therapeutics.
科学的研究の応用
N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. It also shows anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been investigated for its potential use in agricultural chemistry as a fungicide and insecticide.
作用機序
The mechanism of action of N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the NF-kB signaling pathway, which is involved in the regulation of inflammation and cell survival. Furthermore, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, and inhibits the activity of COX-2, leading to a reduction in inflammation. It also induces apoptosis and inhibits cell proliferation in various cancer cell lines. Additionally, this compound has been shown to have fungicidal and insecticidal activity.
実験室実験の利点と制限
The advantages of using N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine in lab experiments include its potent anti-inflammatory and anti-cancer activities, as well as its potential use in agriculture as a fungicide and insecticide. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine. One direction is to investigate its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential use in combination therapy with other anti-inflammatory or anti-cancer agents. Additionally, further research is needed to investigate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Finally, this compound has potential applications in agriculture, and further research is needed to explore its use as a fungicide and insecticide.
合成法
The synthesis of N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves the reaction of 4-nitrobenzaldehyde with cyclopropylamine and thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. This method yields a high purity product with a good yield.
特性
IUPAC Name |
N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-15(17)10-5-1-8(2-6-10)11-7-18-12(14-11)13-9-3-4-9/h1-2,5-7,9H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEQQLZGPFMAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)

![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)



